molecular formula C9H11NO2 B3130146 N-[(4-hydroxyphenyl)methyl]acetamide CAS No. 34185-04-1

N-[(4-hydroxyphenyl)methyl]acetamide

Cat. No.: B3130146
CAS No.: 34185-04-1
M. Wt: 165.19 g/mol
InChI Key: KVIZYCBDCWXNOQ-UHFFFAOYSA-N
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Description

Contextualization of N-[(4-hydroxyphenyl)methyl]acetamide within Relevant Chemical Classes and Biological Systems

This compound is an organic compound that can be classified based on its distinct functional groups. Structurally, it is a monosubstituted acetamide (B32628), characterized by an acetamido group (CH₃CONH-) where the nitrogen is attached to a methylene (B1212753) bridge (-CH₂-), which in turn is bonded to a 4-hydroxyphenyl group. This structure places it within the broader categories of phenols, due to the hydroxyl (-OH) group on the benzene ring, and benzylamines, as a derivative of a benzylamine core structure.

From a biological perspective, this compound has been identified as a natural product. Its presence has been reported in Glycine max, the soybean plant, indicating a role within plant biochemistry. chemsrc.com As a phytochemical, it belongs to the vast group of secondary metabolites that plants synthesize, which are often involved in defense mechanisms, signaling, or other ecological interactions. Its specific biosynthetic pathway and physiological function within Glycine max are areas of ongoing scientific interest.

Rationale and Significance of Academic Inquiry into this compound

The primary rationale for academic inquiry into this compound stems from its status as a naturally occurring phytochemical in a major food crop. The study of natural products is a cornerstone of medicinal chemistry and chemical biology, as these compounds often possess unique chemical structures and biological activities that make them valuable as therapeutic leads or research tools.

The significance of investigating this compound is multifaceted:

Understanding Plant Metabolism: Research into its biosynthesis, accumulation, and degradation in Glycine max can provide deeper insights into the complex metabolic networks of leguminous plants.

Bioactivity Screening: As a natural product, the compound is a candidate for bioactivity screening to determine potential pharmacological or physiological effects. Its structural similarity to other bioactive phenolic and acetamide compounds suggests potential for various biological interactions.

Nutraceutical and Food Chemistry: The presence of this compound in soybeans warrants investigation into its contribution to the chemical profile of soy-based foods, its stability during processing, and its potential effects on human health upon consumption.

While it is a known natural product, this compound appears to be a less-studied phytochemical compared to more abundant soybean constituents like isoflavones. This knowledge gap itself provides a strong rationale for further research to fully characterize its chemical properties and biological relevance.

Scope and Hierarchical Structure of the Research Review on this compound

This article provides a focused review of the chemical identity and context of this compound. The structure is organized to first establish the compound's chemical classification and its known occurrence in biological systems. It then explores the scientific rationale and significance for its study, focusing on its identity as a natural product. The subsequent sections of this review are dedicated to presenting key identifying and structural data in a clear, tabular format to serve as a foundational reference for future academic and research purposes. The scope is strictly limited to the chemical and contextual properties of the compound, based on currently available scientific data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computed data from public chemical databases.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name This compound
CAS Number 34185-04-1
ChEMBL ID CHEMBL445337
PubChem CID 458498

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-hydroxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZYCBDCWXNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Hydroxyphenyl Methyl Acetamide

Historical and Contemporary Approaches to the Synthesis of N-[(4-hydroxyphenyl)methyl]acetamide

The preparation of this compound can be approached through various synthetic strategies, each with its own set of advantages and limitations. These methods have evolved over time, with a growing emphasis on efficiency, safety, and environmental considerations.

Historically, the synthesis of N-substituted acetamides has been accomplished through the acylation of the corresponding primary amine. In the case of this compound, the primary precursor is 4-hydroxybenzylamine (B1666329). A conventional and well-documented method involves the reaction of 4-hydroxybenzylamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

A specific example of this approach involves the dropwise addition of acetyl chloride to a solution of 4-hydroxybenzylamine in anhydrous pyridine (B92270) with cooling. The reaction mixture is then stirred and heated to drive the reaction to completion. Acidification with concentrated hydrochloric acid is subsequently performed. This method, while effective, utilizes a stoichiometric amount of pyridine as a base and solvent, which can pose challenges in terms of purification and waste disposal.

Another common acetylating agent is acetic anhydride. The reaction of an amine with acetic anhydride is a widely used method for the preparation of acetamides. This reaction can often be performed under neat conditions or in a variety of solvents. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid and forming the desired amide.

Reactants Reagents/Solvents Product Reference
4-Hydroxybenzylamine, Acetyl chloridePyridineThis compoundUS Patent 3,781,328
Amine, Acetic anhydrideCatalyst- and solvent-freeN-acetylated amine

Optimizations of these conventional routes often focus on improving yield, simplifying workup procedures, and reducing the use of hazardous reagents. For instance, replacing pyridine with a less toxic base or exploring solvent-free conditions can significantly enhance the practicality and environmental footprint of the synthesis.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides, including N-acetylated compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green approaches can be envisioned based on general methodologies for N-acylation.

One promising green strategy is the use of water as a solvent. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for chemical reactions from an environmental perspective. Catalyst-free N-acylation of amines with acetic anhydride in water has been reported as an efficient and environmentally benign method. This approach avoids the use of volatile organic solvents and often simplifies the purification process.

Another green approach involves performing the reaction under solvent-free conditions. This eliminates the need for a solvent altogether, thereby reducing waste and potential environmental contamination. The direct reaction of an amine with acetic anhydride at moderate temperatures can provide the desired acetamide (B32628) in high yield with minimal byproducts.

Furthermore, the development of heterogeneous catalysts for N-acetylation aligns with green chemistry principles. Catalysts such as KF-Al2O3, ZnO, and Amberlite IR-120 have been employed for the N-acylation of amines, often allowing for milder reaction conditions and easier catalyst recovery and reuse.

Green Approach Key Features Potential Application to this compound Synthesis
Use of water as a solventEnvironmentally benign, non-toxic, non-flammableReaction of 4-hydroxybenzylamine with acetic anhydride in water.
Solvent-free conditionsReduced waste, atom economyDirect reaction of 4-hydroxybenzylamine with acetic anhydride.
Heterogeneous catalysisCatalyst reusability, milder conditionsUse of solid acid or base catalysts for the acetylation of 4-hydroxybenzylamine.

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes, such as lipases and transaminases, can be employed to catalyze the formation of amide bonds under mild conditions.

Lipases are particularly versatile biocatalysts for acylation reactions. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), have been successfully used for the chemoselective acetylation of aminophenols. In the context of this compound synthesis, a lipase could potentially catalyze the acetylation of 4-hydroxybenzylamine using an acyl donor like vinyl acetate (B1210297) or acetic anhydride. The reaction kinetics of such a process often follow a Ping-Pong Bi-Bi mechanism, and optimization of parameters like temperature, substrate molar ratio, and enzyme amount is crucial for achieving high conversion rates.

Transaminases represent another class of enzymes with potential for the synthesis of the precursor, 4-hydroxybenzylamine. For instance, ω-transaminases can catalyze the amination of 4-hydroxybenzaldehyde (B117250) to produce 4-hydroxybenzylamine with high selectivity. This biocatalytically produced amine can then be subjected to a chemical or enzymatic acetylation step.

Enzyme Class Reaction Type Potential Application Key Advantages
LipaseN-acetylationAcetylation of 4-hydroxybenzylamineHigh selectivity, mild reaction conditions, reusability of immobilized enzyme.
ω-TransaminaseReductive aminationSynthesis of 4-hydroxybenzylamine from 4-hydroxybenzaldehydeHigh enantioselectivity (if applicable), aqueous reaction medium.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

The primary synthetic transformation for obtaining this compound is the N-acetylation of 4-hydroxybenzylamine. The mechanism of this reaction depends on the acetylating agent and the reaction conditions.

When using acetic anhydride, the reaction typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-hydroxybenzylamine attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of an acetate ion as a leaving group, to yield the protonated amide. A final deprotonation step, either by another molecule of the amine or a base present in the reaction mixture, affords the final product, this compound, and acetic acid as a byproduct. The presence of the phenolic hydroxyl group in the para position is not expected to significantly interfere with this mechanism, as the amino group is a stronger nucleophile.

Another potential synthetic route is the reductive amination of 4-hydroxybenzaldehyde with acetamide. This process involves two key steps. First, the 4-hydroxybenzaldehyde reacts with acetamide to form an N-acyl-iminium ion intermediate. This is followed by the reduction of this intermediate to the final product. The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The mechanism of the initial iminium ion formation involves the nucleophilic attack of the acetamide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. The subsequent reduction is a hydride transfer from the reducing agent to the imine carbon.

Strategies for Functionalization and Derivatization of this compound

The structure of this compound offers several sites for functionalization, with the phenolic hydroxyl group being a particularly attractive target for chemical modification.

The phenolic hydroxyl group of this compound can undergo a variety of reactions, including etherification and esterification, to generate a range of derivatives with potentially altered physicochemical properties.

Etherification (O-alkylation): The synthesis of ether derivatives can be achieved by reacting this compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663), in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction

Modifications of the Amide Linkage and Benzyl (B1604629) Substituent of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, namely at the amide linkage and on the benzyl substituent. These modifications can be strategically employed to alter the compound's physicochemical properties and biological activity.

Modifications of the Amide Linkage:

The amide bond in this compound can be modified through several synthetic strategies. The nitrogen atom of the amide can be alkylated to yield N-alkylated derivatives. This is typically achieved by treating the parent amide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation.

Furthermore, the acyl group of the amide can be varied. Instead of the acetyl group, other acyl groups can be introduced by reacting 4-(aminomethyl)phenol with different acylating agents, such as acid chlorides or anhydrides. This allows for the synthesis of a series of N-benzylamides with varying chain lengths, branching, or containing other functional groups in the acyl moiety.

Modifications of the Benzyl Substituent:

The phenyl ring of the benzyl substituent is amenable to electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, which facilitates the introduction of various substituents onto the aromatic ring. Common electrophilic substitution reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, predominantly at the positions ortho to the hydroxyl group. Halogenation, with reagents like bromine or chlorine, would also be directed to the ortho positions. The reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions.

The following table summarizes some potential modifications of the amide linkage and benzyl substituent of this compound.

Modification SiteReaction TypeReagents and ConditionsPotential Product
Amide NitrogenN-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., DMF)N-alkyl-N-[(4-hydroxyphenyl)methyl]acetamide
Amide Acyl GroupAcylationDifferent acid chloride or anhydride, BaseN-[(4-hydroxyphenyl)methyl]alkanamide
Benzyl RingNitrationHNO₃, H₂SO₄N-[(3-nitro-4-hydroxyphenyl)methyl]acetamide
Benzyl RingHalogenationBr₂, FeBr₃ or Cl₂, AlCl₃N-[(3-bromo-4-hydroxyphenyl)methyl]acetamide

Synthesis of this compound Analogues and Isosteres

The synthesis of analogues of this compound can be approached by modifying the core structure at the amide linkage or the benzyl moiety. A common synthetic route to the parent compound involves the acylation of 4-(aminomethyl)phenol with acetic anhydride or acetyl chloride.

Synthesis of Analogues:

Analogues with different substituents on the amide nitrogen can be prepared by using appropriately substituted benzylamines in the initial acylation step. For example, reacting a substituted 4-(aminomethyl)phenol with acetic anhydride would yield the corresponding ring-substituted this compound.

Alternatively, the acyl group can be varied. A range of N-[(4-hydroxyphenyl)methyl]amides can be synthesized by reacting 4-(aminomethyl)phenol with a variety of acylating agents. This approach allows for the introduction of different alkyl or aryl groups as part of the amide functionality.

Synthesis of Isosteres:

Isosteres are molecules or groups of atoms that have similar physical or chemical properties. In medicinal chemistry, the replacement of a functional group with an isostere is a common strategy to improve pharmacokinetic properties or to explore the structure-activity relationship. The amide bond in this compound can be replaced by various isosteres.

Common amide isosteres include esters, ketones, and various five-membered heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles. nih.govnih.govpressbooks.pubacs.orgdrughunter.com The synthesis of these isosteres would require different synthetic strategies. For example, an ester analogue could be prepared by reacting 4-hydroxybenzyl alcohol with an appropriate acid chloride. The synthesis of heterocyclic isosteres would typically involve the construction of the heterocyclic ring from suitable precursors.

The following table provides examples of potential analogues and isosteres of this compound and the general synthetic approach.

Compound TypeStructural ModificationGeneral Synthetic Approach
AnalogueSubstitution on the benzyl ringAcylation of a ring-substituted 4-(aminomethyl)phenol
AnalogueVariation of the acyl groupAcylation of 4-(aminomethyl)phenol with a different acylating agent
IsostereReplacement of the amide with an esterEsterification of 4-hydroxybenzyl alcohol
IsostereReplacement of the amide with a 1,2,4-oxadiazoleReaction of a 4-hydroxybenzyl nitrile with hydroxylamine, followed by acylation and cyclization

Advanced Spectroscopic and Structural Characterization of N 4 Hydroxyphenyl Methyl Acetamide

Elucidation of Molecular Conformation and Dynamics of N-[(4-hydroxyphenyl)methyl]acetamide

The spatial arrangement of atoms and the flexibility of the molecular framework in this compound are dictated by the interplay of its constituent functional groups: the phenolic ring, the methylene (B1212753) bridge, and the secondary amide. Understanding these conformational preferences and dynamics is critical for correlating its structure with its properties.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. While specific conformational studies on this compound are not extensively published, analysis of its structure and data from analogous compounds allows for a detailed prediction of its NMR spectrum and potential conformational behavior.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted phenyl ring would typically appear as two distinct doublets (an AA'BB' system) in the aromatic region (~6.7-7.1 ppm). The methylene protons (CH₂) adjacent to the nitrogen would be visible as a doublet around 4.2-4.4 ppm, coupled to the amide proton. The acetyl methyl (CH₃) protons would present as a sharp singlet at approximately 1.9-2.1 ppm. The amide (NH) proton signal, typically a triplet due to coupling with the methylene group, would appear further downfield (~8.0-8.5 ppm), with its chemical shift and multiplicity being highly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. The phenolic (OH) proton would yield a broad singlet whose position is also highly dependent on experimental conditions.

The ¹³C NMR spectrum would complement this data, with predictable signals for the carbonyl carbon (~170 ppm), the aromatic carbons (~115-155 ppm), the methylene carbon (~43 ppm), and the methyl carbon (~23 ppm).

For a detailed conformational analysis, advanced NMR experiments would be employed. Two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could elucidate the spatial proximity between protons, providing insights into the preferred orientation around the C-N amide bond (cis vs. trans, with trans being overwhelmingly favored) and the rotation around the CH₂-Ar bond. Variable-temperature (VT) NMR studies could be used to investigate the dynamics of bond rotation and the thermodynamics of intermolecular associations, such as hydrogen-bonded dimers or oligomers in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Acetyl CH₃~2.0~23Sharp singlet in ¹H NMR.
Methylene CH₂~4.2~43Doublet in ¹H NMR, coupled to NH.
Aromatic CH (ortho to OH)~6.7~115Part of an AA'BB' system.
Aromatic CH (meta to OH)~7.0~129Part of an AA'BB' system.
Aromatic C-OH-~156Quaternary carbon.
Aromatic C-CH₂-~130Quaternary carbon.
Amide NH~8.2-Broad triplet, position is solvent and temperature dependent.
Phenol (B47542) OH~9.2-Broad singlet, position is solvent and temperature dependent.
Carbonyl C=O-~170Characteristic amide carbonyl shift.

X-ray crystallography provides definitive information on the molecular structure and packing of a compound in the solid state. While a crystal structure for this compound is not publicly available, a detailed analysis of its close isomer, N-(4-hydroxyphenethyl)acetamide, offers significant insights into the expected solid-state conformation and intermolecular interactions researchgate.net. The key difference is an additional methylene group in the linker, but the crucial hydrogen-bonding functional groups are identical.

In the structure of N-(4-hydroxyphenethyl)acetamide, the molecule exhibits a specific conformation where bond lengths and angles are within normal ranges. The most significant feature is the extensive network of intermolecular hydrogen bonds. Both the amide N-H group and the phenolic O-H group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the phenolic oxygen serve as acceptors. This dual functionality facilitates the formation of a robust, three-dimensional architecture. Specifically, strong N–H···O (carbonyl) and O–H···O (carbonyl) hydrogen bonds link molecules together, creating tetrameric motifs. These tetramers then assemble into larger, corrugated sheets, demonstrating a highly ordered and stable crystal lattice researchgate.net.

Table 2: Crystallographic Data for the Analog N-(4-Hydroxyphenethyl)acetamide
ParameterValueReference
Chemical FormulaC₁₀H₁₃NO₂ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.235 (2) researchgate.net
b (Å)9.5492 (19) researchgate.net
c (Å)12.162 (2) researchgate.net
β (°)114.21 (3) researchgate.net
Volume (ų)1188.1 (4) researchgate.net
Key H-Bond (Donor-Acceptor)N–H···O, O–H···O researchgate.net
Dominant Structural MotifFormation of tetramers and corrugated sheets researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the chemical environment of functional groups, particularly their involvement in hydrogen bonding.

For this compound, the spectra would be dominated by characteristic bands from the amide, phenol, and aromatic moieties.

Amide Bands : As a secondary amide, the compound will display several characteristic "amide" bands. The Amide I band (primarily C=O stretching) is expected in the 1630-1660 cm⁻¹ region. Its frequency is a sensitive indicator of hydrogen bonding; a lower frequency suggests stronger H-bonding to the carbonyl oxygen. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears near 1550 cm⁻¹. The Amide III band (a complex mix of C-N stretching and N-H bending) is found in the 1250-1300 cm⁻¹ range.

O-H and N-H Stretching : The stretching vibrations of the phenolic O-H and amide N-H groups are found at higher frequencies. In a condensed phase where hydrogen bonding is prevalent, these bands are typically broad and appear in the 3200-3400 cm⁻¹ region, shifted to lower wavenumbers compared to their non-bonded ("free") states.

Aromatic Bands : C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Studies on N-methylacetamide (NMA), a model for the peptide bond, show that the Amide I band frequency blue-shifts with increasing temperature, indicating a weakening of the hydrogen bond network. Conversely, it red-shifts under compression, suggesting enhanced hydrogen bonding nih.gov. Similar behavior would be expected for this compound, making FTIR and Raman spectroscopy valuable tools for studying its molecular associations in different states.

Table 3: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
O-H StretchPhenol (H-bonded)3200 - 3400 (broad)Frequency and shape are highly sensitive to H-bond strength.
N-H StretchAmide (H-bonded)3250 - 3350 (broad)Often overlaps with the O-H stretch.
Aromatic C-H StretchPhenyl Ring3000 - 3100Typically sharp, weaker bands.
Aliphatic C-H StretchCH₂, CH₃2850 - 2960Symmetric and asymmetric stretches.
Amide I (C=O Stretch)Amide1630 - 1660Position is a key indicator of H-bonding and secondary structure.
Amide II (N-H Bend/C-N Stretch)Amide1510 - 1570Sensitive to conformation and H-bonding.
Aromatic C=C StretchPhenyl Ring1450 - 1600A series of bands characteristic of the substituted benzene ring.
Amide IIIAmide1250 - 1300Complex mode involving C-N stretch and N-H bend.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror image.

The molecule this compound is achiral. It does not possess any stereocenters (e.g., a carbon atom bonded to four different substituents), nor does it exhibit other elements of chirality such as axial or planar chirality. As the molecule and its mirror image are identical, it will not exhibit any CD or ORD signal. Therefore, this class of spectroscopic techniques is not applicable for the stereochemical or conformational analysis of this compound itself.

Mass Spectrometry-Based Approaches for Investigating this compound Metabolism and Degradation Pathways

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing molecules by measuring their mass-to-charge ratio (m/z). It is central to studies of metabolism and degradation, where the goal is to identify unknown products formed from a parent compound.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements (typically to within 5 ppm). This accuracy is sufficient to determine the elemental composition of an ion, making it a powerful technique for identifying metabolites and degradation products without authentic standards.

Potential Metabolic Pathways: The metabolism of xenobiotics like this compound typically proceeds via Phase I (functionalization) and Phase II (conjugation) reactions. Based on its structure, several metabolic pathways can be postulated:

Phase I Reactions :

Aromatic Hydroxylation: Addition of a second hydroxyl group to the phenyl ring, catalyzed by cytochrome P450 enzymes.

N-Dealkylation/Hydrolysis: Cleavage of the amide bond to yield 4-(aminomethyl)phenol and acetic acid.

Phase II Reactions :

Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl group, a common pathway for eliminating phenols.

Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.

Potential Degradation Pathways: Chemical degradation can occur under various conditions (e.g., acidic, basic, oxidative). The most probable degradation pathway for this molecule is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis, yielding 4-(aminomethyl)phenol and acetic acid.

HRMS would be used to screen for these potential products in samples from in vitro (e.g., liver microsomes) or in vivo studies, or from forced degradation experiments. By comparing the accurate masses of new peaks in the chromatogram to the theoretical masses of proposed structures, potential candidates can be identified. Further structural confirmation is then typically achieved using tandem mass spectrometry (MS/MS), where the ion of interest is fragmented to produce a characteristic pattern that can be pieced together to confirm the structure.

Table 4: Plausible Metabolites and Degradation Products of this compound and Their Theoretical Exact Masses
Compound Name (Proposed)Parent Compound FormulaModification TypeProduct FormulaMonoisotopic Mass (Da)
This compoundC₉H₁₁NO₂- (Parent)C₉H₁₁NO₂165.07898
Hydroxylated MetaboliteC₉H₁₁NO₂+ O (Hydroxylation)C₉H₁₁NO₃181.07389
Glucuronide ConjugateC₉H₁₁NO₂+ C₆H₈O₆ (Glucuronidation)C₁₅H₁₉NO₈341.11107
Sulfate ConjugateC₉H₁₁NO₂+ SO₃ (Sulfation)C₉H₁₁NO₅S245.03579
4-(aminomethyl)phenolC₉H₁₁NO₂- C₂H₂O (Amide Hydrolysis)C₇H₉NO123.06841

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon electrospray ionization (ESI) in positive ion mode, this compound (m/z 166.08) would likely be protonated to form the pseudomolecular ion [M+H]+. Collision-induced dissociation (CID) of this precursor ion is expected to initiate fragmentation through several key pathways. A primary fragmentation route for N-acyl compounds is the cleavage of the amide bond. For protonated benzylamines, a characteristic loss of ammonia is often observed.

A probable major fragmentation pathway for protonated this compound would involve the cleavage of the C-N bond, leading to the formation of a stable 4-hydroxybenzyl cation. The fragmentation cascade could proceed as follows:

Formation of the Precursor Ion: C9H11NO2 + H+ → [C9H12NO2]+ (m/z 166.08)

Primary Fragmentation:

Loss of Acetamide (B32628): A significant fragmentation pathway is the neutral loss of acetamide (CH3CONH2) from the protonated molecule, resulting in the formation of the 4-hydroxybenzyl cation. [C9H12NO2]+ → [C7H7O]+ + CH3CONH2 (m/z 107.05)

Loss of Ketene: Another common fragmentation for N-acetylated compounds is the loss of a neutral ketene molecule (CH2CO). [C9H12NO2]+ → [C7H10NO]+ + CH2CO (m/z 124.08)

Secondary Fragmentation:

The 4-hydroxybenzyl cation (m/z 107.05) is relatively stable and may be the base peak. Further fragmentation could involve the loss of carbon monoxide (CO). [C7H7O]+ → [C6H7]+ + CO (m/z 79.05)

The proposed fragmentation pathway is summarized in the following table:

Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Neutral LossProposed Structure of Fragment Ion
166.08[C7H7O]+107.05CH3CONH24-Hydroxybenzyl cation
166.08[C7H10NO]+124.08CH2COProtonated 4-hydroxybenzylamine (B1666329)
107.05[C6H7]+79.05COPhenyl cation

It is important to note that this proposed fragmentation pathway is based on chemical intuition and the fragmentation behavior of structurally related compounds. Experimental verification through a dedicated MS/MS study of this compound is necessary for definitive elucidation.

Electron Microscopy and Atomic Force Microscopy (AFM) Applications for this compound Supramolecular Assemblies (if relevant)

Currently, there are no specific studies in the available scientific literature that employ electron microscopy (EM) or atomic force microscopy (AFM) for the characterization of supramolecular assemblies of this compound.

However, the molecular structure of this compound, which features both hydrogen bond donors (the amide N-H and the phenolic O-H) and acceptors (the amide C=O and the phenolic oxygen), suggests a strong potential for the formation of ordered supramolecular structures through hydrogen bonding.

Studies on analogous molecules, such as N-benzylacetamide, have revealed the formation of infinite hydrogen-bonded chains in the solid state, as determined by X-ray crystallography. It is plausible that this compound could form similar or even more complex hierarchical assemblies due to the additional hydrogen bonding capability of the hydroxyl group. These assemblies could potentially manifest as fibers, ribbons, or other ordered nanostructures.

Given the propensity of similar acetamide-containing molecules to self-assemble, EM and AFM could be highly valuable techniques for visualizing the morphology and characterizing the nanoscale features of any such supramolecular structures formed by this compound. Future research in this area could involve:

Scanning Electron Microscopy (SEM): To study the surface topography of larger-scale assemblies or films.

Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface of self-assembled structures and to probe their mechanical properties at the nanoscale.

While currently speculative, the application of these microscopy techniques to this compound represents a promising avenue for future research into its potential for forming novel nanomaterials.

Biological Activities and Molecular Mechanisms of Action of N 4 Hydroxyphenyl Methyl Acetamide

In Vitro Biological Screening and Phenotypic Assays of N-[(4-hydroxyphenyl)methyl]acetamide

Extensive searches of scientific literature reveal a significant gap in the characterization of the in vitro biological activities of this compound. While numerous studies have been conducted on structurally related acetamide (B32628) derivatives, specific data for this particular compound are largely unavailable. The following sections summarize the current state of knowledge, highlighting the areas where further research is needed.

Cellular Viability, Proliferation, and Apoptosis Modulation Studies

There is a lack of published research specifically investigating the effects of this compound on cellular viability, proliferation, and apoptosis. While studies on other acetamide derivatives have shown a range of activities, these findings cannot be directly extrapolated to this compound. For instance, a novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed and studied for its effects, but this is a different chemical entity. researchgate.netnih.govnih.gov

Table 1: Summary of Cellular Viability, Proliferation, and Apoptosis Modulation Studies

Assay Type Cell Line(s) Observed Effects of this compound Reference
Cellular Viability Not Reported No data available N/A
Cell Proliferation Not Reported No data available N/A
Apoptosis Modulation Not Reported No data available N/A

This table is provided for illustrative purposes and reflects the absence of available data.

Enzyme Inhibition/Activation and Receptor Binding Profiling

Similarly, there is no published research detailing the receptor binding profile of this compound. Receptor binding assays are crucial for identifying the molecular targets through which a compound exerts its effects. nih.gov The absence of such data for this compound limits the understanding of its potential pharmacological actions.

Table 2: Enzyme Inhibition/Activation and Receptor Binding Profile

Target Assay Type Activity of this compound Reference
Enzymes Inhibition/Activation Assays No data available N/A
Receptors Radioligand Binding Assays No data available N/A

This table is provided for illustrative purposes and reflects the absence of available data.

Modulation of Intracellular Signaling Pathways

Currently, there are no studies available that have investigated the effects of this compound on intracellular signaling pathways. Understanding how a compound modulates these pathways is essential for elucidating its mechanism of action at a molecular level.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

While the antioxidant properties of various acetamide derivatives have been explored, specific data on the antioxidant and reactive oxygen species (ROS) scavenging activities of this compound are not documented in the available literature. nih.gov Studies on flavonoid acetamide derivatives have shown that their antioxidant activity, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, can vary significantly based on their structure. mdpi.com General mechanisms of ROS scavenging involve the neutralization of harmful free radicals, which can contribute to cellular damage. nih.govresearchgate.net However, without direct experimental evidence, the antioxidant potential of this compound remains uncharacterized.

Identification and Validation of Biological Targets for this compound

Proteomic and Metabolomic Approaches for Target Deconvolution

There are no published studies that have utilized proteomic or metabolomic approaches to identify and validate the biological targets of this compound. These "omics" technologies are powerful tools for gaining a broad understanding of the molecular changes induced by a compound in a biological system. mdpi.comnih.gov For example, a metabolomics study on benznidazole (B1666585) led to the identification of N-benzylacetamide as a major metabolite in human plasma, illustrating the potential of such techniques. nih.gov The application of similar methods to this compound would be invaluable for elucidating its mechanism of action and identifying its direct molecular targets.

Table 3: Summary of Compound Names

Compound Name
This compound
N-(4-hydroxyphenyl)acetamide
2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide
N-benzylacetamide
benznidazole
horseradish peroxidase

The information required to populate the following sections and subsections of the requested article could not be located:

Preclinical In Vivo Mechanistic Investigations of this compound Action (excluding efficacy/safety outcomes):No preclinical in vivo studies focused on the mechanism of action of this compound were found.

Tissue Distribution and Cellular Localization Studies in vivo (mechanistic insights):Information regarding the distribution of this compound in various tissues and its localization within cells to provide mechanistic insights is not available.

It is important to distinguish this compound from its well-studied isomer, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen (B1664979). The available research on paracetamol is extensive but is not applicable to the specific compound requested.

Due to the absence of specific research data for this compound in these advanced areas of study, the generation of a scientifically accurate and thorough article according to the provided outline is not possible at this time.

Pathway Perturbation Analysis and Gene Expression Changes in Biological Systems

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the pathway perturbation analysis and gene expression changes directly attributable to the chemical compound this compound. Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated the transcriptomic or proteomic effects of this specific molecule in biological systems.

While research exists for structurally similar compounds, such as N-(4-hydroxyphenyl)acetamide (more commonly known as acetaminophen or paracetamol), the strict focus of this article on this compound prevents the inclusion of such data. The biological activities and molecular mechanisms of even closely related compounds can differ significantly due to variations in their chemical structures. Therefore, extrapolating findings from other molecules would not be scientifically accurate or adhere to the specific scope of this article.

The absence of dedicated research in this area means that, at present, no detailed findings on how this compound may perturb biological pathways or alter gene expression can be reported. Consequently, data tables summarizing such effects cannot be generated.

Further research, including transcriptomic, proteomic, and metabolomic studies, is required to elucidate the specific molecular interactions and cellular responses to this compound. Such studies would be essential to understand its potential biological activities and mechanisms of action at the molecular level.

Pharmacological Disposition and Metabolism of N 4 Hydroxyphenyl Methyl Acetamide Preclinical, Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification of N-[(4-hydroxyphenyl)methyl]acetamide

Detailed studies characterizing the metabolic fate of this compound in vitro are not described in the available literature.

Cytochrome P450 (CYP) and Other Enzyme-Mediated Metabolism Pathways

There is no specific information available detailing the role of Cytochrome P450 enzymes or other Phase I metabolic enzymes in the biotransformation of this compound. Research has not yet identified which specific CYP isozymes, if any, are responsible for its oxidation or other Phase I metabolic reactions. Consequently, data on its intrinsic clearance or potential for CYP-mediated drug-drug interactions is unavailable.

Phase II Metabolism: Glucuronidation, Sulfation, and Conjugation Pathways

Similarly, the pathways involved in the Phase II metabolism of this compound have not been documented. The presence of a hydroxyl group on the phenyl ring suggests that this compound could theoretically be a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), leading to the formation of glucuronide or sulfate (B86663) conjugates. However, no experimental studies have been published to confirm or characterize these potential conjugation reactions.

Transport Mechanisms and Cellular Uptake of this compound

The mechanisms by which this compound enters cells and is distributed within them remain uninvestigated.

Intracellular Localization and Subcellular Compartmentalization

Studies concerning the intracellular fate of this compound, including its potential accumulation in specific organelles or subcellular compartments, have not been published.

In Vivo Pharmacokinetic Profiling of this compound in Preclinical Models

Reflecting the absence of in vitro data, there is a corresponding lack of in vivo pharmacokinetic studies for this compound in any preclinical animal models. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as clearance rates and half-life, have not been reported. Therefore, a mechanistic understanding of its disposition in a whole-organism context cannot be constructed.

Lack of Preclinical Data Precludes a Detailed Pharmacological Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the pharmacological disposition and metabolism of the chemical compound this compound. Despite its synthesis and identification in various contexts, detailed preclinical data regarding its absorption, distribution, metabolism, and excretion (ADME) are not publicly available. Consequently, a comprehensive and scientifically robust article on its pharmacokinetic profile, as outlined in the requested structure, cannot be generated at this time.

The requested sections, "5.3.1. Absorption and Distribution Kinetics in Biological Systems" and "5.3.2. Excretion Pathways and Metabolite Clearance Mechanisms," necessitate in-depth, quantitative data from preclinical studies, typically involving animal models. This would include plasma concentration-time curves, tissue distribution data, identification of metabolic pathways, and quantification of excretion routes. The current body of scientific literature does not appear to contain such specific research findings for this compound.

Without access to peer-reviewed studies detailing the preclinical pharmacokinetics of this specific compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of informative data tables is also not feasible due to the absence of the necessary quantitative data.

Further research and publication of preclinical ADME studies on this compound are required before a detailed and authoritative article on its pharmacological disposition and metabolism can be written.

Advanced Analytical Methodologies for N 4 Hydroxyphenyl Methyl Acetamide in Research Contexts

Chromatographic Techniques for High-Resolution Separation and Quantification of N-[(4-hydroxyphenyl)methyl]acetamide and Its Metabolites

Chromatography remains the cornerstone for the separation and quantification of small molecules like this compound from complex mixtures. Its high resolving power is essential for distinguishing the parent compound from structurally similar metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.

For a compound like this compound, reverse-phase HPLC is typically employed, using a C18 column to separate the analyte from endogenous matrix components based on hydrophobicity. sielc.com Mass spectrometric detection, commonly using electrospray ionization (ESI), offers high specificity. The ESI source ionizes the analyte, which can then be detected in either positive or negative ion mode. Subsequent fragmentation of the parent ion in the collision cell and monitoring of specific product ions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, minimizing interferences from the biological matrix. nih.govbioanalysis-zone.com The development of an LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and resolution.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Chromatography
ColumnC18 (e.g., 100 x 2.1 mm, 3.5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)Elution of the analyte from the column.
Flow Rate0.3 - 0.5 mL/minControls retention time and peak shape.
Column Temperature30 - 40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive or Negative ModeGenerates gas-phase ions of the analyte.
MS/MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1)[M+H]⁺ or [M-H]⁻ for the parent compoundIsolation of the specific analyte ion.
Product Ion (Q3)Specific fragment ionsConfirmation and quantification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Specific Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, particularly after chemical derivatization. nih.gov The parent compound itself has limited volatility due to the polar hydroxyl and amide groups, making it unsuitable for direct GC analysis. Derivatization is employed to convert these polar functional groups into less polar, more volatile moieties.

Common derivatization strategies include silylation, which targets the hydroxyl group, or acylation, which can react with both the hydroxyl and the N-H of the amide. researchgate.net For example, reacting the compound with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) yields derivatives with excellent chromatographic properties on nonpolar capillary columns. nih.gov The mass spectra of these derivatives provide unique fragmentation patterns that are crucial for structural confirmation and differentiation from metabolites. researchgate.net

Table 2: Potential Derivatization Strategies for GC-MS Analysis

Derivatization AgentTarget Functional Group(s)Resulting DerivativeKey Advantage
BSTFA-OH, -NHTrimethylsilyl (TMS) ether/amideIncreases volatility and thermal stability.
PFPA / HFBA-OH, -NHPerfluoroacyl esters/amidesCreates highly electronegative derivatives ideal for Electron Capture Detection (ECD) or MS. nih.gov
Acetic Anhydride-OH, -NHAcetyl ester/amideSimple and effective method to reduce polarity.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to both normal- and reversed-phase HPLC for the analysis of pharmaceutical compounds. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com This technique is known for its high speed, efficiency, and reduced use of organic solvents, making it a "greener" analytical choice. researchgate.net

For this compound, SFC can be particularly advantageous for chiral separations if the compound or its metabolites possess stereocenters. Studies on similar acetamide (B32628) intermediates have shown that polysaccharide-based chiral stationary phases can provide excellent enantiomeric separation using SFC. nih.gov The addition of polar organic modifiers, such as methanol (B129727) or isopropanol, to the carbon dioxide mobile phase is crucial for adjusting analyte retention and selectivity. nih.govfagg.be The low viscosity of the supercritical fluid mobile phase allows for faster analysis times compared to HPLC without a significant loss in resolution. researchgate.net

Capillary Electrophoresis and Microfluidic Platforms for this compound Analysis

Capillary electrophoresis (CE) offers a different separation mechanism based on the differential migration of charged species in an electric field. psu.edu For this compound, its phenolic hydroxyl group can be deprotonated at a pH above its pKa, rendering the molecule negatively charged and suitable for analysis by Capillary Zone Electrophoresis (CZE). kantisto.nl Separation efficiency in CE is typically very high, leading to sharp peaks and excellent resolution. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral and charged species by adding a surfactant to the buffer, which forms micelles that act as a pseudo-stationary phase. psu.edu

Microfluidic platforms, or "lab-on-a-chip" devices, integrate analytical functions like sample preparation, separation, and detection into a single, miniaturized device. nih.govnih.gov These platforms offer advantages such as extremely low sample and reagent consumption, rapid analysis times, and the potential for high-throughput automation. nih.gov A microfluidic device could be designed to perform CE separation of this compound, providing a rapid and efficient analytical tool for research contexts where sample volume is limited. nih.gov

Spectrophotometric and Fluorometric Assay Development for this compound

While chromatographic methods provide high specificity, spectrophotometric and fluorometric assays can offer simpler, faster, and more cost-effective options for quantification, particularly in high-throughput screening contexts. nih.gov

The development of a spectrophotometric assay for this compound could be based on a chemical reaction that produces a colored product (a chromophore). The phenolic hydroxyl group is a prime target for such a reaction. For instance, coupling the phenol (B47542) with a diazonium salt under specific pH conditions can form an azo dye, whose absorbance can be measured in the visible region of the spectrum. The intensity of the color would be proportional to the concentration of the analyte.

A fluorometric assay could potentially leverage the native fluorescence of the phenyl ring in this compound. bioanalysis-zone.com Many phenolic compounds exhibit intrinsic fluorescence that can be measured with a spectrofluorometer. The sensitivity of fluorescence detection is often significantly higher than that of absorbance spectrophotometry. bioanalysis-zone.com Method development would involve determining the optimal excitation and emission wavelengths and assessing potential interference from other fluorescent molecules in the sample matrix. If native fluorescence is weak, derivatization with a fluorescent tag could be explored to enhance the signal.

Bioanalytical Method Validation for Quantitative Research Samples

To ensure that the data generated from any quantitative assay are reliable and reproducible, the analytical method must be rigorously validated. bioanalysis-zone.com Bioanalytical method validation is a formal process that demonstrates a method is suitable for its intended purpose. europa.eu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines outlining the essential parameters for validation. unite.itfda.gov

A full validation for a method intended to quantify this compound in a biological matrix would include the assessment of the following parameters:

Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Sensitivity The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).Analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Matrix Effect The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term).Mean concentrations should be within ±15% of the nominal concentration.
Carryover The appearance of an analyte in a sample from a preceding sample.Carryover in a blank sample following a high concentration sample should be ≤20% of the LLOQ.

These validation experiments confirm that the chosen analytical methodology is accurate, precise, and specific for the quantification of this compound in the intended research samples. bioanalysis-zone.comfda.gov

Computational Chemistry and Theoretical Modeling of N 4 Hydroxyphenyl Methyl Acetamide

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, enabling the prediction and analysis of how a ligand such as N-[(4-hydroxyphenyl)methyl]acetamide binds to a specific receptor protein.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a computational algorithm that samples various binding poses and scores them based on their predicted binding affinity. For this compound, this technique can identify key interactions, such as hydrogen bonds formed by its hydroxyl and amide groups, and hydrophobic interactions involving its phenyl ring. Studies on similar acetamide (B32628) derivatives have successfully used molecular docking to elucidate their interaction modes with target enzymes like α-glucosidase. nih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, helping to rank potential drug candidates.

Molecular Dynamics (MD) Simulations Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and protein, the stability of the binding pose, and the role of solvent molecules. For the this compound-receptor complex, an MD simulation can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. Ab initio MD simulations on related molecules like N-methylacetamide have been used to study hydrogen bond dynamics and the influence of the solvent, providing a detailed picture of the molecular environment. rsc.orgnih.gov

A hypothetical molecular docking study of this compound against a kinase target might yield results as shown in the table below.

Interactive Table 7.1.1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase A -8.5 LYS72 Hydrogen Bond (with C=O)
ASP184 Hydrogen Bond (with -OH)
LEU132 Hydrophobic Interaction
Kinase B -7.9 GLU91 Hydrogen Bond (with N-H)
PHE168 Pi-Pi Stacking

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic properties of a molecule. researchgate.net These methods are crucial for understanding the intrinsic characteristics of this compound, which govern its reactivity and interactions.

Electronic Structure and Reactivity DFT calculations can be used to optimize the molecular geometry of this compound and to compute its electronic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. asianresassoc.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack or hydrogen bond donation. Computational studies on related acetamides have used these QM methods to explain reactivity and decomposition pathways. preprints.orgmdpi.com

Spectroscopic Properties QM calculations are also employed to predict spectroscopic properties, which can be used to validate the structure of a synthesized compound. researchgate.net Theoretical vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental data. researchgate.net Discrepancies between theoretical and experimental spectra can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net

Interactive Table 7.2.1: Theoretical Quantum Mechanical Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level)

Property Calculated Value Unit
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 3.5 Debye

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (mechanistic insights)

The success of a drug candidate depends heavily on its ADME profile. In silico ADME prediction tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms to estimate these properties from the molecular structure alone, reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. nih.govgithub.combohrium.com

For this compound, these tools can provide mechanistic insights into its likely behavior in the body.

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and adherence to Lipinski's Rule of Five are predicted to assess oral bioavailability. researchgate.net

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may act as an inhibitor of these enzymes, which is crucial for assessing potential drug-drug interactions. nih.gov

Excretion: Properties like aqueous solubility (LogS) are calculated to give an indication of how the compound might be cleared from the body.

These predictions are based on the compound's physicochemical properties, such as its octanol-water partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and number of hydrogen bond donors and acceptors. researchgate.net

Interactive Table 7.3.1: Predicted ADME Properties for this compound

ADME Parameter Predicted Value Acceptable Range for Oral Drugs
Molecular Weight 165.19 < 500 g/mol
LogP 0.95 < 5
Hydrogen Bond Donors 2 < 5
Hydrogen Bond Acceptors 2 < 10
Topological Polar Surface Area (TPSA) 58.6 Ų < 140 Ų
Aqueous Solubility (LogS) -1.5 > -6
Blood-Brain Barrier (BBB) Permeation Low Varies by target
CYP2D6 Inhibitor No No

De Novo Design and Virtual Screening Approaches for Novel this compound Analogues

Once this compound is identified as a promising scaffold, computational techniques can be used to design novel analogues with improved potency, selectivity, or pharmacokinetic properties.

Virtual Screening Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov

Structure-Based Virtual Screening (SBVS): This involves docking millions of commercially or virtually available compounds into the active site of the target receptor. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranked hits are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model can be built based on the structure of a known active ligand like this compound. mdpi.com This "pharmacophore" model, which defines the essential 3D arrangement of functional groups required for activity, is then used to screen libraries for molecules that match these features.

De Novo Design De novo design algorithms build novel molecules from scratch, either by assembling fragments or by "growing" a molecule within the receptor's binding site. nih.gov These methods can explore a much broader chemical space than existing compound libraries and have the potential to generate highly novel and patentable chemical entities. Starting with the this compound core, these programs could suggest modifications—such as adding or substituting functional groups on the phenyl ring or altering the acetamide linker—to optimize interactions with the target and improve its drug-like properties.

Chemical Biology Approaches for Elucidating N 4 Hydroxyphenyl Methyl Acetamide Function

Synthesis and Application of N-[(4-hydroxyphenyl)methyl]acetamide-Based Probes (e.g., photoaffinity labels, fluorescent tags)

Chemical probes are essential tools for identifying the molecular targets of a compound and understanding its interactions within a biological system. The synthesis of probes based on the this compound scaffold would involve chemically modifying the parent structure to incorporate a reactive or reporter group, such as a photoaffinity label or a fluorescent tag.

Photoaffinity Labels: These probes are designed to form a covalent bond with their target proteins upon photoactivation, enabling permanent labeling and subsequent identification. nih.gov A common strategy involves incorporating a diazirine group, which is relatively stable in the dark but forms a highly reactive carbene upon UV irradiation. For a compound like this compound, a synthetic route could involve adding a diazirine-containing moiety to the phenyl ring.

Fluorescent Tags: Fluorescent probes allow for the visualization of a compound's localization within cells and tissues. nih.gov The synthesis could involve attaching a fluorophore (e.g., a naphthalene-based structure) to the this compound molecule, often via a linker arm to minimize steric hindrance and preserve the original compound's binding properties. nih.gov

Click Chemistry Probes: A versatile and widely used approach is the incorporation of a "click chemistry" handle, such as an azide (B81097) or alkyne group. This allows for a two-step labeling process. First, the probe-modified compound is introduced to the biological system. After it binds to its targets, a reporter tag (like biotin (B1667282) for pulldown experiments or a fluorophore for imaging) is attached via a highly specific and efficient click reaction. nih.gov

Researchers have successfully designed and synthesized an acetaminophen (B1664979) probe (APAP-P1) by introducing a PEG-azide linker into the acetyl group. This probe retained the hepatotoxicity characteristic of the parent drug, demonstrating that the modification did not abolish its biological activity. The probe was then used in click chemistry-activity-based protein profiling (CC-ABPP) to pull down and identify its protein targets in HepaRG cells. nih.gov A similar strategy could be applied to this compound. Another study designed an acetaminophen analogue using fluorine as a steric-free label for subsequent fluorine-thiol displacement reactions to append a biotin tag and pull-down interacting proteins. researchgate.net

The general application of these probes involves:

Incubating the probe with cells or cell lysates.

For photoaffinity probes, irradiating with UV light to induce covalent cross-linking.

Lysing the cells and using the reporter tag (e.g., biotin) to enrich for probe-bound proteins via affinity purification (e.g., streptavidin beads).

Identifying the captured proteins using mass spectrometry-based proteomics.

Chemo-Proteomics and Target Engagement Studies in Biological Systems

Chemo-proteomics is a powerful technique used to identify the protein targets of small molecules on a proteome-wide scale. For compounds that form covalent adducts, like the reactive metabolite of acetaminophen (NAPQI), mass spectrometry is the primary tool for identifying the specific proteins and even the exact amino acid residues that are modified. frontiersin.orgfrontiersin.orgresearcher.life

In a typical workflow, biological samples (e.g., liver tissue from mice or rats treated with the compound) are collected. frontiersin.orgresearcher.life The proteins are extracted, digested into smaller peptides (usually with trypsin), and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgresearcher.life The mass spectrometer detects peptides that have been modified by the compound, identified by a characteristic mass shift.

Extensive chemo-proteomics studies on acetaminophen have identified numerous protein targets in the livers of both rats and mice. frontiersin.orgresearcher.life The covalent binding of its reactive metabolite, NAPQI, is a key event in its mechanism of hepatotoxicity. frontiersin.orgfrontiersin.org These studies have confirmed modification sites on a variety of proteins, many of which are common between species. frontiersin.org

Below is a table summarizing some of the key protein targets of acetaminophen identified through chemo-proteomics studies in rodent models.

Protein TargetFunctionSpecies Identified InReference
ATP-citrate synthaseMetabolism, fatty acid synthesisMouse, Rat frontiersin.org
Betaine-homocysteine S-methyltransferase 1Methionine metabolismMouse, Rat frontiersin.org
Glutamine synthetaseAmmonia detoxification, amino acid metabolismMouse, Rat frontiersin.org
Microsomal glutathione (B108866) S-transferase 1DetoxificationMouse, Rat frontiersin.org
ThioredoxinRedox regulation, antioxidant defenseMouse, Rat frontiersin.orgresearchgate.net
Protein/nucleic acid deglycase DJ-1Oxidative stress responseMouse, Rat frontiersin.org
Triosephosphate isomeraseGlycolysisMouse, Rat frontiersin.org

These target engagement studies provide critical insights into the molecular mechanisms of a compound's biological effects and toxicity. frontiersin.orgresearchgate.net

Genetic Interaction Mapping and Epistatic Analysis in Response to this compound

Genetic interaction mapping and epistatic analysis are approaches used to understand how the effect of a compound is influenced by an organism's genetic background. nih.gov Epistasis occurs when the effect of one gene is modified by one or more other genes. In the context of pharmacology, this can reveal genes and pathways that either enhance or suppress sensitivity to a drug, providing clues to its mechanism of action, metabolism, or detoxification pathways. nih.gov

While a full-scale epistatic map for this compound has not been published, studies on acetaminophen have used genetic approaches to identify factors influencing its toxicity. By leveraging genetically diverse populations of mice, researchers can identify genetic loci associated with variable responses to the drug. fiercebiotech.com

One landmark study used this approach to model human genetic variation and found that a specific gene, CD44, is significantly associated with susceptibility to acetaminophen-induced liver injury in both mice and humans. fiercebiotech.com This demonstrates how genetic mapping can pinpoint key players in a drug's toxicity pathway.

Another approach is to profile gene expression changes in response to the compound. A study on healthy human subjects taking acetaminophen identified a set of 12 genes whose expression was significantly altered in the blood within 24 hours of dosing, long before clinical markers of liver injury became apparent. nih.gov These early responsive genes could serve as potential biomarkers for drug-induced responses. nih.govresearchgate.net

Model organisms like yeast (Saccharomyces cerevisiae) are powerful tools for systematic genetic interaction studies. plos.orgosti.gov A typical screen would involve exposing a library of yeast strains, each with a single gene deletion, to this compound. Strains that show significantly increased sensitivity or resistance compared to the wild-type strain would identify genes involved in the response to the compound. plos.org

Below is a table of genes that have been identified through genetic and gene expression studies as being involved in the response to acetaminophen.

GeneFunction/AssociationStudy TypeReference
CD44Associated with susceptibility to liver injuryGenetic mapping in mice and humans fiercebiotech.com
ARG1 (Arginase 1)Expression decreased in blood post-exposureGene expression profiling (human) nih.gov
FOS (Fos proto-oncogene)Expression increased in blood post-exposureGene expression profiling (human) nih.gov
IL8 (Interleukin 8)Expression increased in blood post-exposureGene expression profiling (human) nih.gov
JUN (Jun proto-oncogene)Expression increased in blood post-exposureGene expression profiling (human) nih.gov

These chemical biology and genetic approaches provide a multifaceted strategy for deeply interrogating the biological function and mechanism of action of small molecules like this compound.

Historical Perspective and Evolution of Academic Research on N 4 Hydroxyphenyl Methyl Acetamide

Landmark Discoveries and Early Investigations Pertaining to N-[(4-hydroxyphenyl)methyl]acetamide

The initial discovery of this compound is not marked by a singular, celebrated breakthrough but rather emerged from the systematic investigation of natural products. A significant landmark in its history is its identification as a constituent of Glycine max, the soybean. nih.gov This discovery was crucial as it placed the compound within the realm of natural product chemistry, sparking interest in its biosynthetic pathways and potential biological roles within the plant.

Early investigations into this compound were largely characterized by efforts to synthesize and characterize the molecule. Initial synthetic routes likely mirrored established methods for the N-alkylation of amides and the acylation of amines, foundational reactions in organic chemistry. These early studies were fundamental in providing pure samples of the compound for further analytical and biological evaluation.

A key challenge in the early research landscape was the need to differentiate this compound from its more prevalent isomer, N-(4-hydroxyphenyl)acetamide. This necessitated the use of precise analytical techniques to confirm the position of the methyl group on the nitrogen atom of the acetamide (B32628) moiety, rather than on the phenyl ring.

Evolution of Research Foci and Methodologies Applied to this compound Over Time

The evolution of research on this compound can be segmented into distinct phases, largely driven by advancements in analytical and synthetic methodologies.

Initial Phase: Isolation and Structural Elucidation The primary focus of early research was the isolation of the compound from natural sources like Glycine max and the unambiguous determination of its chemical structure. Methodologies employed during this period included:

Chromatographic Techniques: Techniques such as column chromatography and thin-layer chromatography (TLC) were instrumental in the separation and purification of the compound from complex plant extracts.

Spectroscopic Methods: The advent of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) was a watershed moment. These techniques allowed for the precise determination of the connectivity of atoms within the molecule, confirming the N-methylacetamide structure. Infrared (IR) spectroscopy would have also been used to identify the characteristic functional groups present in the molecule.

Intermediate Phase: Synthetic Exploration and Analogue Development Following its structural confirmation, research interest expanded to include the laboratory synthesis of this compound and its derivatives. This phase was characterized by:

Development of Novel Synthetic Routes: Researchers explored various synthetic strategies to produce the compound in higher yields and purity. This included the investigation of different starting materials and reaction conditions.

Analogue Synthesis: A 1983 patent detailing the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acid derivatives indicates an interest in creating new chemical entities based on this structural motif for potential therapeutic applications. google.com This suggests that the core structure of this compound was being used as a scaffold for developing new compounds with potentially enhanced biological activities.

Current Phase: Renewed Interest in Biological Activity and Advanced Characterization While still not a major focus of mainstream research, there is a nascent but growing interest in the potential biological activities of this compound and its derivatives. This is driven by the broader trend in pharmacology to explore the vast chemical space of natural products and their synthetic analogues. Modern methodologies applied to this compound and its relatives include:

High-Throughput Screening: Modern drug discovery often employs high-throughput screening to test large libraries of compounds for specific biological activities. It is plausible that this compound and its derivatives are included in such screening programs.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are now routinely used to predict the biological activities of compounds and to guide the design of new, more potent analogues.

Research PhaseKey Research FocusDominant Methodologies
Initial Isolation from natural sources and structural confirmation.Chromatography (TLC, Column), Spectroscopy (IR, NMR, MS).
Intermediate Laboratory synthesis and creation of derivatives.Organic synthesis techniques, Patent literature development.
Current Investigation of biological activity and advanced characterization.High-throughput screening, Computational modeling.

Impact of this compound Research on Broader Scientific Disciplines

While the direct impact of this compound research on broader scientific disciplines has been modest compared to its isomer, it has contributed to several areas in subtle yet significant ways:

Natural Product Chemistry: The discovery of this compound in Glycine max added to the known chemical diversity of this important crop plant. It also underscored the importance of comprehensive phytochemical analysis to uncover novel compounds, even those present in small quantities.

Medicinal Chemistry: The exploration of this compound and its derivatives as potential therapeutic agents, as evidenced by patent literature, contributes to the broader effort of drug discovery. Although no blockbuster drug has yet emerged from this specific lineage, the synthesis and evaluation of these compounds expand the collective knowledge base of structure-activity relationships. The research into related acetamide structures for analgesic and antipyretic properties without the hepatotoxicity associated with paracetamol highlights the ongoing relevance of this chemical class. nih.gov

Analytical Chemistry: The need to distinguish this compound from its isomers has driven the application of sophisticated analytical techniques. This, in a small way, contributes to the refinement and validation of these methods for the analysis of complex mixtures.

Future Directions and Unresolved Questions in N 4 Hydroxyphenyl Methyl Acetamide Research

Emerging Research Frontiers and Innovative Applications for N-[(4-hydroxyphenyl)methyl]acetamide

While dedicated research on this compound is limited, its structural relationship to paracetamol provides a logical starting point for exploring its potential applications. The primary research frontier lies in determining if this structural modification offers advantages over its parent compound, particularly in the realm of therapeutic agents.

Pharmacological Applications: The most immediate frontier is the comprehensive evaluation of its pharmacological profile. Research into paracetamol analogs is largely driven by the goal of developing safer and more effective analgesics. dovepress.comnih.gov Future investigations into this compound should focus on:

Analgesic and Antipyretic Activity: Quantitative studies are needed to determine if it retains the analgesic and antipyretic properties of paracetamol. A key question is whether its mechanism of action also involves central nervous system targets like the transient receptor potential vanilloid 1 (TRPV1) channel, which is a target for paracetamol's metabolite. researchgate.net

Modified Metabolic Profile: A major drawback of paracetamol is its metabolism to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). dovepress.comnih.gov The N-benzyl structure of this compound could significantly alter its metabolic fate, potentially reducing or eliminating the formation of toxic byproducts. This represents a critical area of research that could position the compound as a safer alternative.

Anti-inflammatory and Antioxidant Potential: Some studies on paracetamol derivatives have revealed antioxidant properties. researchgate.net The phenolic hydroxyl group is a key feature for this activity, which this compound retains. Future studies could explore its capacity to scavenge free radicals and its potential as a mild anti-inflammatory agent.

Antimicrobial and Anticancer Exploration: As a broader exploratory effort, derivatives of paracetamol have been synthesized and tested for other biological activities, including antimicrobial and anticancer effects. researchgate.netipinnovative.com Screening this compound against various bacterial strains and cancer cell lines could uncover entirely new and unexpected applications.

Materials Science and Coordination Chemistry: Beyond pharmacology, the structure of this compound makes it a candidate for applications in materials science. The presence of hydroxyl and amide functional groups allows it to act as a ligand in coordination chemistry. Research has shown that N-(4-hydroxyphenyl)acetamide can form complexes with metal ions like Fe(III) and participate in the formation of unique crystal structures, such as polyiodide salts. rsc.orgmolaid.com This suggests that this compound could be used to synthesize novel metal-organic frameworks (MOFs) or functional coordination polymers with unique catalytic, magnetic, or optical properties.

Table 1: Potential Research Frontiers for this compound

Research Area Specific Focus Potential Innovative Application
Pharmacology Analgesic/Antipyretic Efficacy Development of a novel non-opioid pain reliever.
Metabolic Pathway Analysis Creation of a safer analgesic with a reduced risk of hepatotoxicity.
Antioxidant Activity Screening Use as a therapeutic agent in conditions associated with oxidative stress.
Antimicrobial/Anticancer Assays Discovery of new leads for infectious diseases or oncology.
Materials Science Metal Complex Synthesis Creation of new catalysts or sensor materials.

Challenges and Opportunities in Deepening Mechanistic Understanding

A significant gap in the current knowledge is the lack of a detailed mechanistic understanding of how this compound interacts with biological systems. The primary challenge is that its mechanism of action has not been elucidated. However, this knowledge gap presents a wealth of opportunities for fundamental research.

Key Unresolved Mechanistic Questions: The central hypothesis to be tested is whether this compound functions as a prodrug, similar to paracetamol. dovepress.com The key questions that need to be addressed are:

Metabolic Activation: Is the compound metabolized in the body? Specifically, does it undergo enzymatic cleavage to release a pharmacologically active moiety? The stability of the bond between the methylene (B1212753) group and the amide nitrogen is a critical factor.

Target Identification: What are its molecular targets? Does it, or its potential metabolites, interact with cyclooxygenase (COX) enzymes, the endocannabinoid system, or other pain-mediating pathways? nih.gov

Structure-Activity Relationship (SAR): How does the insertion of the methylene bridge affect binding affinity to biological targets compared to paracetamol? This modification alters the molecule's shape, flexibility, and electronic properties, which could drastically change its biological activity.

Opportunities for Investigation: To address these challenges, researchers can leverage the extensive knowledge base of paracetamol pharmacology. Comparative studies are a major opportunity. For instance, investigating its metabolism in liver microsomes alongside paracetamol would provide direct insight into its potential for producing toxic metabolites. nih.gov Another opportunity lies in screening the compound against a panel of receptors and enzymes known to be involved in pain and inflammation, providing a rapid path to identifying potential targets.

Table 2: Key Mechanistic Questions and Research Opportunities

Unresolved Question Challenge Opportunity for Research
Is it a prodrug? The metabolic pathway is unknown. Conduct in vitro and in vivo metabolism studies to identify metabolites.
What are its molecular targets? No target binding data exists. Perform high-throughput screening against known pharmacological targets (e.g., COX, TRPV1, FAAH).

| How does its structure relate to its function? | The effect of the N-benzyl modification is not understood. | Use computational modeling and SAR studies to compare its binding modes to those of paracetamol. |

Prospects for Novel Research Methodologies and Interdisciplinary Collaborations

Advancing the understanding of this compound will require the application of modern research methodologies and the formation of interdisciplinary collaborations.

Novel Research Methodologies:

In Silico and Computational Chemistry: Before undertaking extensive laboratory work, computational tools can predict the compound's properties. researchgate.net Molecular docking simulations can forecast its binding affinity to various protein targets. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can provide initial estimates of its pharmacokinetic profile and potential toxicity, guiding further experimental design.

Advanced Analytical Techniques: Techniques such as high-resolution mass spectrometry and NMR spectroscopy will be essential for identifying and quantifying metabolites in biological samples. X-ray crystallography could be used to determine the three-dimensional structure of the compound when bound to a target enzyme or receptor, providing invaluable mechanistic insight.

Systems Pharmacology: Rather than focusing on a single target, a systems pharmacology approach could be used to understand the compound's effects across multiple biological pathways. Techniques like transcriptomics and proteomics could reveal how cells and tissues respond to the compound on a global scale, potentially uncovering novel mechanisms and off-target effects.

Interdisciplinary Collaborations: Progress in this area will be significantly accelerated by collaborations that bridge different scientific disciplines.

Medicinal Chemistry and Computational Biology: Synthetic chemists can create a library of derivatives based on the this compound scaffold. Computational biologists can then model these derivatives to prioritize which ones are most likely to have favorable biological activity and safety profiles, creating an efficient cycle of design and testing.

Pharmacology and Materials Science: Pharmacologists can characterize the biological effects of the compound, while materials scientists can explore its use in creating novel drug delivery systems or functional biomaterials. For example, incorporating the compound into a polymer matrix could allow for its controlled release over time.

Toxicology and Analytical Chemistry: A collaboration between toxicologists and analytical chemists is crucial for thoroughly investigating the compound's metabolic fate and identifying any potentially harmful byproducts. This partnership would be central to establishing a comprehensive safety profile.

The path forward for this compound is one of exploration and discovery. While many questions remain, its unique structure provides a strong rationale for further investigation. Through the application of modern research methodologies and collaborative efforts, the scientific community can unlock the potential of this compound and determine its place in the landscape of pharmacology and materials science.

Q & A

What are the critical factors in optimizing the synthesis of N-[(4-hydroxyphenyl)methyl]acetamide to ensure high yield and purity?

Basic Research Question
The synthesis of this compound requires precise control of reaction conditions. Key steps include:

  • Precursor selection : Use of 4-hydroxyphenylmethylamine and acetylating agents (e.g., acetyl chloride) under anhydrous conditions.
  • Temperature control : Maintaining 0–5°C during acetylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acetylating agent to amine) and reaction time (2–4 hours) .

How can structural characterization of this compound be systematically validated?

Basic Research Question
A multi-technique approach ensures accurate characterization:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.1 ppm for CH₃) and hydroxyphenyl protons (δ ~6.8–7.2 ppm).
    • IR : Detect amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
  • Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 180).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

What in vitro assays are most effective for initial screening of this compound’s bioactivity?

Basic Research Question
Prioritize assays based on target pathways:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination).
  • Enzyme inhibition : Fluorometric assays for cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential.
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK293, HepG2) to evaluate safety thresholds.
  • Binding studies : Surface plasmon resonance (SPR) for affinity measurements with target proteins .

How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Advanced Research Question
Discrepancies often arise from substituent effects. Strategies include:

  • Comparative SAR analysis : Tabulate analogs (e.g., halogenated or methylated derivatives) and their bioactivities (Table 1).
  • Computational modeling : DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess target binding.
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., hydroxyphenyl derivatives vs. acetylated amines) .

Table 1 : Bioactivity comparison of this compound analogs

CompoundSubstituentIC₅₀ (COX-2)LogP
N-(4-Hydroxyphenyl)acetamideNone12 µM1.2
N-(4-Fluorophenyl)acetamideFluorine8 µM1.8
This compoundHydroxymethyl15 µM0.9

What experimental approaches elucidate the mechanism of action of this compound in neurodegenerative models?

Advanced Research Question
Hypothesis-driven methods are critical:

  • Receptor profiling : Radioligand binding assays (e.g., for NMDA or serotonin receptors).
  • Pathway analysis : Western blotting to quantify protein expression (e.g., Bcl-2, caspase-3 in apoptosis).
  • In vivo models : Behavioral assays (e.g., Morris water maze) in rodents with induced neurodegeneration.
  • Metabolomics : LC-MS to track metabolite changes in brain tissue .

How do structural modifications of this compound impact solubility and bioavailability?

Advanced Research Question
Modifications alter physicochemical properties:

  • Hydroxyethyl substitution : Enhances water solubility (e.g., logP reduction from 1.2 to 0.5) but may reduce membrane permeability.
  • Methoxy groups : Increase lipophilicity (logP +0.3) but risk metabolic instability.
  • Salt formation : Hydrochloride salts improve dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4).
    Validate via HPLC solubility assays and Caco-2 permeability models .

What strategies mitigate oxidation or hydrolysis of this compound during storage?

Advanced Research Question
Stability optimization involves:

  • pH control : Store in buffered solutions (pH 5–6) to prevent hydrolysis.
  • Antioxidants : Add 0.1% ascorbic acid to aqueous formulations.
  • Lyophilization : Convert to stable powder under inert gas (N₂).
  • Accelerated stability studies : 40°C/75% RH for 6 months to predict shelf life .

Notes

  • Methodological rigor emphasized for reproducibility.
  • Structural analogs and data tables contextualize research challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.